

Application Note: AS-2077715 MIC Testing Against Trichophyton

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Compound of Interest

Compound Name: AS-2077715

Cat. No.: B3025940

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Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of *Capnodium* sp. [1][2][3]. Structurally related to funiculosin, its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain[1][4]. This compound has demonstrated potent in vitro fungicidal activity against various fungi, including dermatophytes of the *Trichophyton* genus, which are a common cause of cutaneous fungal infections in humans[1][5][6]. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **AS-2077715** against *Trichophyton* species, based on established broth microdilution methodologies.

The accurate determination of the MIC is crucial for evaluating the efficacy of new antifungal compounds, monitoring for the development of resistance, and establishing appropriate concentrations for further in vivo studies[7][8]. The protocol described herein is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi[9][10][11].

Principle of the Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this assay, serial dilutions of **AS-2077715** are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of *Trichophyton* conidia. Following an

incubation period, the plates are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of **AS-2077715** that shows no visible growth.

Materials and Reagents

- **AS-2077715** (powder)
- Trichophyton species (e.g., *T. rubrum*, *T. mentagrophytes*)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Sterile distilled water
- Sterile 0.85% saline
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
- Sterile 96-well flat-bottom microtiter plates
- Sterile reservoirs
- Multichannel pipette
- Spectrophotometer
- Hemocytometer or automated cell counter
- Incubator (28-35°C)
- Vortex mixer

Experimental Protocol

Preparation of **AS-2077715** Stock Solution

- Aseptically weigh a precise amount of **AS-2077715** powder.

- Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
- Ensure complete dissolution by vortexing. Store the stock solution at -20°C or as recommended by the manufacturer.

Preparation of Trichophyton Inoculum

- Culture the Trichophyton isolate on an SDA or PDA plate at 28-30°C for 7-14 days, or until sufficient sporulation is observed.
- Harvest the conidia by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile 0.85% saline and gently rubbing the surface with a sterile bent glass rod.
- Transfer the resulting suspension to a sterile tube.
- Allow the heavy particles to settle for 5-10 minutes.
- Carefully transfer the upper supernatant containing the conidia to a new sterile tube.
- Adjust the conidial suspension to a concentration of $1-3 \times 10^3$ CFU/mL using a hemocytometer or by spectrophotometric correlation[12]. This will be the final inoculum suspension.

Broth Microdilution Assay

- Prepare the test medium: RPMI 1640 buffered with MOPS.
- Perform serial twofold dilutions of the **AS-2077715** stock solution in the test medium to achieve final concentrations ranging from, for example, 0.007 to 4 µg/mL.
- Pipette 100 µL of each **AS-2077715** dilution into the wells of a 96-well microtiter plate.
- Add 100 µL of the final Trichophyton inoculum suspension to each well.
- Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

- Seal the plates and incubate at 28-35°C for 4-7 days[13][14][15][16]. The optimal incubation time may vary depending on the growth rate of the specific Trichophyton strain.

Determination of MIC

- Following incubation, visually inspect the microtiter plates for fungal growth.
- The MIC is the lowest concentration of **AS-2077715** that causes complete inhibition of visible growth as compared to the growth control well.

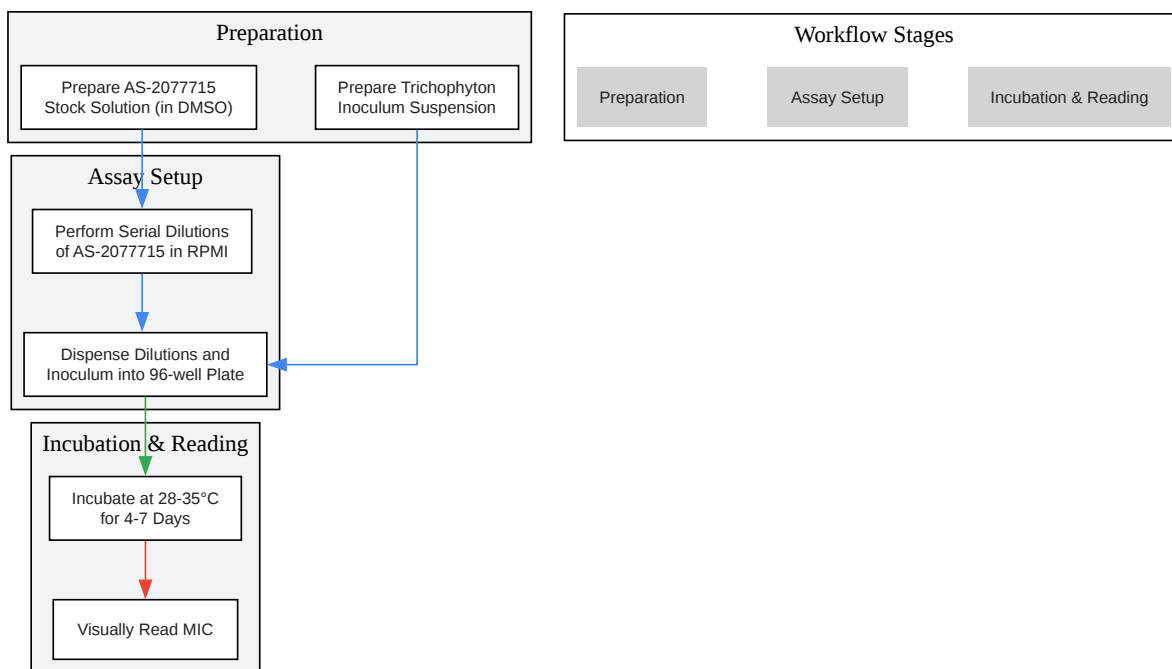
Data Presentation

The following table summarizes the reported in vitro activity of **AS-2077715** against various fungal species.

Organism	MIC Range (µg/mL)
Trichophyton rubrum	0.015 - 0.06
Trichophyton mentagrophytes	0.015 - 0.06
Aspergillus fumigatus	0.5 - 1
Candida albicans	8 - >16
Cryptococcus neoformans	4 - 8

Data adapted from Ohsumi et al., 2014. The Journal of Antibiotics.

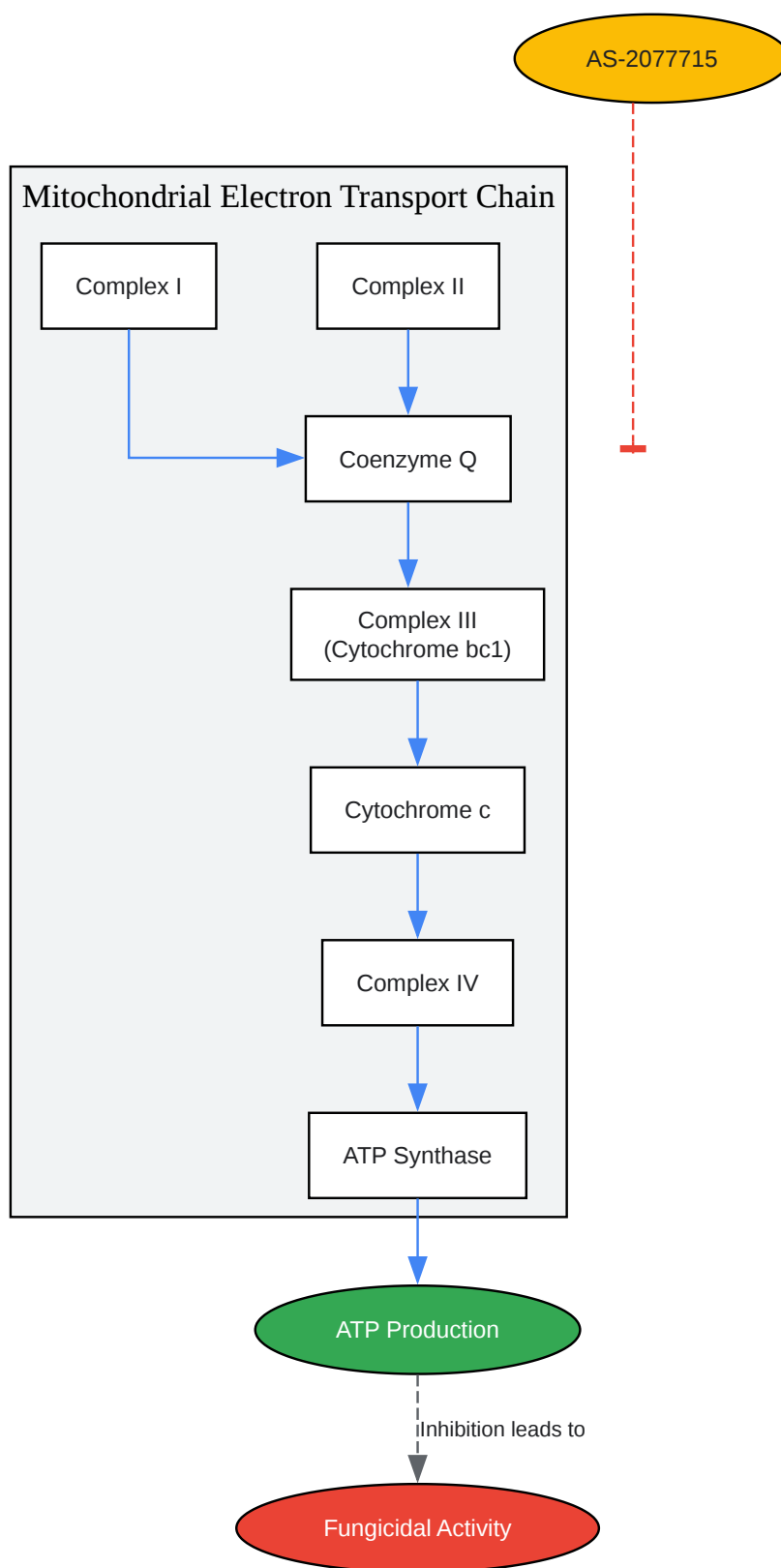
Visualization of Experimental Workflow



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Caption: Workflow for MIC determination of **AS-2077715** against Trichophyton.

Signaling Pathway of AS-2077715



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